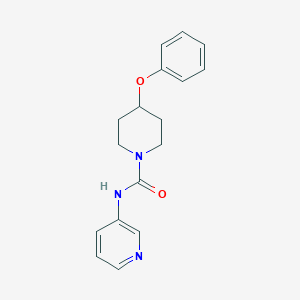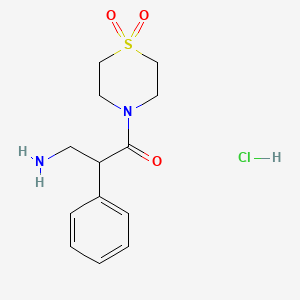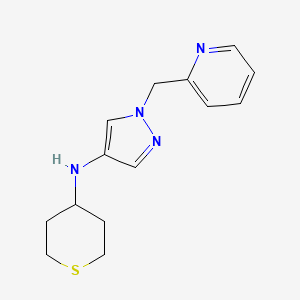
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride, also known as A-366, is a novel small molecule that has been synthesized to target and inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. The inhibition of LSD1 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride inhibits the activity of LSD1 by binding to its active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This leads to the accumulation of H3K4me2 and H3K4me1 marks, which are associated with gene activation. The inhibition of LSD1 by this compound leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function in preclinical models of Alzheimer's disease. This compound has also been shown to reduce inflammation and improve survival in preclinical models of sepsis.
实验室实验的优点和局限性
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of LSD1, which makes it a valuable tool for studying the role of LSD1 in various diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride. One area of interest is the development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of LSD1 in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of combination therapies involving this compound and other drugs may have potential therapeutic benefits in various diseases.
合成方法
The synthesis of 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride involves a multi-step process that starts with the reaction of 2-methylpropylamine with 3-pentanone to yield the intermediate product, N-(2-methylpropyl)-N-pentan-3-ylacetamide. This intermediate is then reacted with hydrochloric acid to form the final product, 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride. The overall yield of the synthesis process is around 20%.
科学研究应用
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has been shown to exhibit potent antitumor activity in preclinical models of acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In neurodegenerative disorders, LSD1 has been shown to play a role in the pathogenesis of Alzheimer's disease and Huntington's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease.
In inflammatory diseases, LSD1 has been shown to regulate the expression of pro-inflammatory cytokines. This compound has been shown to reduce inflammation and improve survival in preclinical models of sepsis.
属性
IUPAC Name |
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.ClH/c1-5-10(6-2)13(8-9(3)4)11(14)7-12;/h9-10H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDVJAYIHFQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(C)C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)


![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)